molecular formula C12H11ClO3 B2802101 (2'R,4S)-6-Chlorospiro[chromane-4,1'-cyclopropane]-2'-carboxylic acid CAS No. 1807940-24-4

(2'R,4S)-6-Chlorospiro[chromane-4,1'-cyclopropane]-2'-carboxylic acid

Cat. No.: B2802101
CAS No.: 1807940-24-4
M. Wt: 238.67
InChI Key: MLFMKEHMBCKEPZ-CABZTGNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2'R,4S)-6-Chlorospiro[chromane-4,1'-cyclopropane]-2'-carboxylic acid is a chiral spirocyclic compound featuring a chromane (benzopyran) ring fused to a cyclopropane moiety. The 6-chloro substituent on the chromane ring and the carboxylic acid group at the 2'-position of the cyclopropane define its structure (CAS: 1820579-56-3) . This compound is of interest in medicinal chemistry due to its role as a precursor or intermediate in synthesizing EP4 receptor antagonists, which are investigated for anti-inflammatory and oncological applications .

Its molecular formula is C₁₂H₁₁ClO₃, with a molecular weight of 254.67 g/mol (calculated). The carboxylic acid group contributes to polarity, influencing solubility and pharmacokinetic properties.

Properties

IUPAC Name

(1'R,4S)-6-chlorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3/c13-7-1-2-10-8(5-7)12(3-4-16-10)6-9(12)11(14)15/h1-2,5,9H,3-4,6H2,(H,14,15)/t9-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFMKEHMBCKEPZ-CABZTGNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C13CC3C(=O)O)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@]13C[C@H]3C(=O)O)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’R,4S)-6-Chlorospiro[chromane-4,1’-cyclopropane]-2’-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the chromane ring followed by the introduction of the spirocyclic cyclopropane moiety. Key steps may include:

    Formation of the Chromane Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Introduction of the Cyclopropane Ring: This step often involves cyclopropanation reactions using reagents such as diazo compounds or carbenes.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2’R,4S)-6-Chlorospiro[chromane-4,1’-cyclopropane]-2’-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium azide, thiols, and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2’R,4S)-6-Chlorospiro[chromane-4,1’-cyclopropane]-2’-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2’R,4S)-6-Chlorospiro[chromane-4,1’-cyclopropane]-2’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

Methyl 8-Chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate (CAS: 1350761-59-9)
  • Structure : Differs in substituent positions (8-chloro vs. 6-chloro) and functional groups (methyl ester vs. carboxylic acid).
  • Properties : The ester group reduces polarity compared to the carboxylic acid, likely improving lipid solubility. The 2,2-dimethyl groups on the chromane ring may enhance steric hindrance, affecting reactivity .
  • Applications : Used in research settings as a synthetic intermediate; ester derivatives often serve as prodrugs for carboxylic acids .
cis/trans-2,2-Dimethyl-3-(2’,2’-dichlorovinyl)cyclopropane Carboxylic Acid
  • Structure : Simpler cyclopropane derivative lacking the spirochromane system. Features dichlorovinyl and dimethyl groups.
  • Properties: Photodegradation studies show rapid breakdown into metabolites like 3-phenoxybenzoic acid, highlighting environmental instability .
  • Applications : Metabolite of pyrethroid insecticides (e.g., alpha-cypermethrin), contrasting with the target compound’s pharmaceutical focus .

Stereochemical and Spirocyclic Variants

(1'S,2'R)-Spiro[chroman-4,1'-cyclopropane]-2'-carboxylic Acid (CAS: 1423032-51-2)
  • Structure : Stereoisomer with differing cyclopropane-chromane junction (1'S,2'R vs. 2'R,4S).
  • Properties : Discontinued product, suggesting challenges in synthesis or stability . Stereochemical differences may reduce biological efficacy compared to the target compound.
4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic Acid (CAS: 1932495-03-8)
  • Structure : Bicyclic spiro system (bicyclo[3.1.0]hexane) instead of chromane. Contains an oxo group.
  • Molecular weight: 166.17 g/mol .

Pharmacologically Active Derivatives

EP4 Antagonist: 4-[4-Cyano-2-({(2'R,4S)-6-[(Propane-2-yl)carbamoyl]-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carbonyl}amino)phenyl]butanoic Acid
  • Structure: Derived from the target compound via carbamoyl and butanoic acid additions.
  • Applications: Orally administered EP4 antagonist (5–40 mg/day) in cancer immunotherapy, demonstrating the therapeutic relevance of the spirochromane-cyclopropane scaffold .
  • Advantages : The (2'R,4S) configuration and 6-chloro group may optimize binding to the EP4 receptor compared to analogs with alternate substituents (e.g., cyclopentylcarbamoyl in other EP4 antagonists) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
(2'R,4S)-6-Chlorospiro[chromane-4,1'-cyclopropane]-2'-carboxylic acid C₁₂H₁₁ClO₃ 254.67 6-chloro, spirochromane-cyclopropane, carboxylic acid EP4 antagonist precursor
Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate C₁₅H₁₇ClO₃ 281.75 8-chloro, methyl ester, 2,2-dimethyl Research intermediate
cis/trans-2,2-Dimethyl-3-(2’,2’-dichlorovinyl)cyclopropane carboxylic acid C₉H₁₂Cl₂O₂ 235.10 Dichlorovinyl, dimethyl Pyrethroid metabolite
(1'S,2'R)-Spiro[chroman-4,1'-cyclopropane]-2'-carboxylic acid C₁₂H₁₂O₃ 204.22 Discontinued stereoisomer N/A (discontinued)
4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid C₉H₁₀O₃ 166.17 Bicyclic spiro system, oxo group Research chemical

Key Research Findings

  • Synthetic Utility : The target compound’s spirocyclic structure is synthesized via cyclopropanation reactions, similar to methods used for permethrin derivatives (e.g., thionyl chloride-mediated acid chloride formation) .
  • Biological Relevance : EP4 antagonists derived from the compound show dose-dependent efficacy in oncology, with the 6-chloro group critical for receptor affinity .

Biological Activity

(2'R,4S)-6-Chlorospiro[chromane-4,1'-cyclopropane]-2'-carboxylic acid is a complex organic compound with significant structural features that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H11ClO3
  • Molecular Weight : 238.67 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1784597-50-7

The compound's spirocyclic structure contributes to its unique chemical reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The chlorinated spiro compound may exhibit:

  • Antioxidant Activity : The presence of the chromane moiety suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Antimicrobial Properties : Preliminary studies indicate that similar spiro compounds can inhibit bacterial growth, suggesting that this compound may possess antimicrobial effects.

Research Findings

Recent studies have focused on the synthesis and evaluation of biological activities of spiro compounds. Notable findings include:

  • Anticancer Activity : Research has shown that spiro compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, a study demonstrated that derivatives of spiro compounds inhibited tumor growth in vitro and in vivo models.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This suggests that this compound may also exhibit anti-inflammatory properties.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective roles for spiro compounds in models of neurodegenerative diseases. The compound may help in reducing neuronal damage through its antioxidant activity.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of various spiro compounds on cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer cells by inducing apoptosis via the mitochondrial pathway.

Case Study 2: Anti-inflammatory Properties

In another study focused on inflammatory diseases, researchers tested the compound's ability to inhibit TNF-alpha production in macrophages. Results showed a marked decrease in TNF-alpha levels, suggesting its potential as an anti-inflammatory agent.

Data Summary

PropertyValue
Molecular FormulaC12H11ClO3
Molecular Weight238.67 g/mol
CAS Number1784597-50-7
Antioxidant ActivityYes
Antimicrobial ActivityPotentially present
Anticancer ActivityInduces apoptosis
Anti-inflammatory ActivityInhibits TNF-alpha production

Q & A

Q. What are the established synthetic routes for (2'R,4S)-6-Chlorospiro[chromane-4,1'-cyclopropane]-2'-carboxylic acid, and how can stereochemical purity be ensured?

The compound is synthesized via multi-step protocols involving cyclopropanation and chromane ring formation. A key method is described in Example 2-13 of WO 2016/111347, which includes:

  • Cyclopropane ring construction via [2+1] cycloaddition or transition-metal-catalyzed reactions.
  • Stereochemical control using chiral auxiliaries or asymmetric catalysis to maintain the (2'R,4S) configuration.
  • Final purification via preparative HPLC or chiral chromatography .

Q. Which analytical techniques are critical for confirming the structural integrity of this spirocyclic compound?

Essential methods include:

  • X-ray crystallography to resolve the spiro junction and stereochemistry.
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify cyclopropane ring protons (δ ~1.5–2.5 ppm) and chromane aromatic signals.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₃H₁₂ClO₃) .

Advanced Research Questions

Q. How does the compound’s spirocyclic architecture influence its activity as an EP4 antagonist, and what are the implications for drug design?

The spiro[chromane-cyclopropane] core enhances conformational rigidity, optimizing binding to the EP4 receptor’s hydrophobic pocket. Key structure-activity relationship (SAR) insights:

  • The 6-chloro group improves receptor affinity by forming halogen bonds with Thr³⁶⁸.
  • The cyclopropane’s strain energy stabilizes the bioactive conformation, reducing entropic penalties upon binding.
  • Carboxylic acid at C2' facilitates salt bridge formation with Arg³¹⁰, critical for antagonism .

Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data across analogs?

Discrepancies in potency (e.g., IC₅₀ variations) may arise from differences in assay conditions or cell lines. Mitigation approaches:

  • Standardize assays using EP4-overexpressing HEK293 cells and measure cAMP inhibition.
  • Cross-validate with radioligand binding studies (³H-PGE₂ displacement).
  • Perform molecular dynamics simulations to assess ligand-receptor stability .

Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and efficacy as an EP4 antagonist?

  • Pharmacokinetics : Use Sprague-Dawley rats to measure oral bioavailability (%F) and half-life (t₁/₂). Monitor plasma protein binding (PPB) via equilibrium dialysis.
  • Efficacy : Test in a collagen-induced arthritis (CIA) mouse model, measuring joint inflammation reduction via IL-6/TNF-α suppression. Compare with reference EP4 antagonists (e.g., ONO-AE3-208) .

Methodological Challenges

Q. How can researchers optimize the yield of the cyclopropane ring formation step during synthesis?

Cyclopropanation efficiency depends on:

  • Catalyst choice: Rhodium(II) acetate outperforms copper in stereoselectivity.
  • Solvent selection: Dichloromethane (DCM) minimizes side reactions vs. polar aprotic solvents.
  • Temperature control: Slow addition of diazo reagents at 0°C reduces dimerization .

Q. What computational tools are effective for predicting the compound’s metabolic stability?

  • CYP450 metabolism prediction : Use Schrödinger’s SiteMap or MOE’s P450 module to identify vulnerable sites (e.g., cyclopropane ring oxidation).
  • ADMET profiling : Employ QikProp to estimate logP (2.1), CNS permeability (≤ -3), and hERG inhibition risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.